

Crystallizing APX879 with its Target Protein FKBP12: Application Notes and Protocols

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Compound of Interest

Compound Name: APX879

Cat. No.: B15602798

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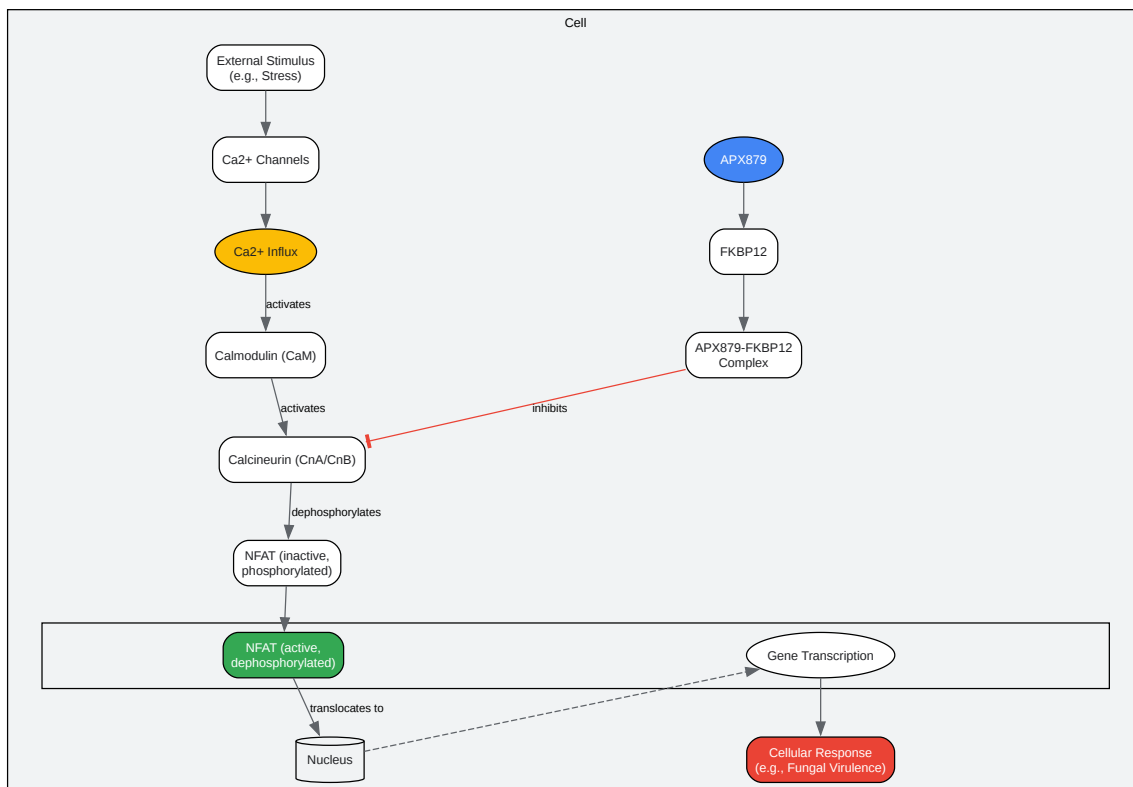
Introduction

APX879, a derivative of the immunosuppressant FK506, has been developed as a potential antifungal agent with reduced immunosuppressive activity.[1][2] Its mechanism of action involves binding to the highly conserved peptidyl-prolyl isomerase FKBP12 (FK506-binding protein 12). The formation of the **APX879**-FKBP12 complex subsequently inhibits the calcium/calmodulin-dependent phosphatase, calcineurin, a critical enzyme for fungal virulence. [1][2] Elucidating the three-dimensional structure of the **APX879**-FKBP12 complex through X-ray crystallography is paramount for structure-based drug design efforts aimed at developing more potent and selective antifungal therapeutics.[3]

This document provides detailed application notes and protocols for the successful co-crystallization of **APX879** with its target protein, human FKBP12. These guidelines are intended to assist researchers in obtaining high-quality crystals suitable for X-ray diffraction analysis.

Signaling Pathway and Experimental Workflow

The formation of the **APX879**-FKBP12 complex is the initial step in the inhibition of the calcineurin signaling pathway. Understanding this pathway provides context for the biological significance of this protein-ligand interaction.



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Calcineurin Signaling Pathway Inhibition by APX879

The experimental workflow for co-crystallizing **APX879** with FKBP12 involves several key stages, from protein expression and purification to X-ray diffraction data collection.



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Co-crystallization Workflow for APX879-FKBP12

Quantitative Data Summary

Successful co-crystallization and structure determination depend on various quantitative parameters. The following tables summarize key data for the **APX879**-FKBP12 complex.

Table 1: Binding Affinity of **APX879** and FK506 to FKBP12

Ligand	Target	Binding Affinity (KD)	Method
APX879	Human FKBP12	120 - 450 nM	ITC
FK506	Human FKBP12	2 - 5 nM	ITC

Data sourced from Gobeil et al. (2021).[\[4\]](#)

Table 2: Crystallographic Data Collection and Refinement Statistics for Human FKBP12-
APX879 Complex (PDB ID: 6VCU)

Parameter	Value
Data Collection	
PDB ID	6VCU
Space group	P32
Cell dimensions (Å)	a=53.6, b=53.6, c=126.9
Resolution (Å)	1.70
Rmerge	0.057
I / σ I	12.1
Completeness (%)	99.9
Redundancy	6.9
Refinement	
No. of reflections	24,964
Rwork / Rfree	0.189 / 0.215
No. of atoms	1,834
Protein	1,678
Ligand	62
Water	94
B-factors (Å ²)	
Protein	21.8
Ligand	24.1
Water	33.1
RMSD (bonds) (Å)	0.004
RMSD (angles) (°)	0.72

Data sourced from the RCSB Protein Data Bank (PDB entry 6VCU).[5]

Experimental Protocols

Protocol 1: Recombinant Human FKBP12 Expression and Purification

This protocol describes the expression of human FKBP12 in *E. coli* and its subsequent purification.

Materials:

- pET-15b vector containing the human FKBP12 gene, codon-optimized for *E. coli* expression[5]
- *E. coli* BL21(DE3) competent cells
- Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., ampicillin)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT)
- Wash Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 25 mM imidazole, 1 mM DTT)
- Elution Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 250 mM imidazole, 1 mM DTT)
- Size Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
- Ni-NTA affinity resin
- SEC column (e.g., Superdex 75)

Procedure:

- Transformation: Transform the pET-15b-hFKBP12 plasmid into *E. coli* BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

- **Starter Culture:** Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
- **Large-Scale Expression:** Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- **Induction:** Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 16-20 hours at 18°C.
- **Cell Harvesting:** Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- **Lysis:** Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- **Clarification:** Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- **Affinity Chromatography:** Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. Elute the protein with Elution Buffer.
- **Tag Cleavage (Optional):** If the expression construct includes a cleavable tag, perform cleavage according to the protease manufacturer's protocol. A reverse Ni-NTA step can be used to remove the cleaved tag and protease.
- **Size Exclusion Chromatography:** Concentrate the eluted protein and apply it to an SEC column equilibrated with SEC Buffer to remove aggregates and further purify the protein.
- **Purity and Concentration:** Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

Protocol 2: Co-crystallization of APX879 with Human FKBP12 by Vapor Diffusion

This protocol outlines the setup of hanging drop vapor diffusion experiments for co-crystallization.

Materials:

- Purified human FKBP12 protein (10-20 mg/mL in SEC buffer)
- **APX879** stock solution (e.g., 10 mM in DMSO)[1]
- Crystallization screens (commercial or custom)
- 24-well crystallization plates
- Siliconized glass cover slips
- Pipettes and tips for small volumes (e.g., 1 μ L)

Procedure:

- Prepare **APX879** Solution: The synthesis of **APX879** involves dissolving FK506 in ethanol with acetohydrazide and heating the solution.[1] For crystallization, a stock solution of **APX879** is typically prepared by dissolving the compound in a solvent like DMSO.
- Complex Formation: Prepare the **APX879**-FKBP12 complex by mixing the purified protein with the **APX879** stock solution to achieve a final molar ratio of approximately 1:3 (protein:ligand). Incubate the mixture on ice for at least 30 minutes.
- Set up Crystallization Plates: Pipette 500 μ L of the desired crystallization screen solution into each well of a 24-well plate.
- Prepare the Drop: On a siliconized cover slip, mix 1 μ L of the **APX879**-FKBP12 complex solution with 1 μ L of the reservoir solution from the corresponding well.
- Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal is formed with the grease on the well rim.
- Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

Example Crystallization Condition for Fungal FKBP12 (as a starting point for optimization):

- Reservoir Solution: 0.1 M sodium phosphate dibasic/citric acid pH 5.5, 20% w/v PEG 3350.
[6]

Protocol 3: Crystal Harvesting and Cryo-protection

This protocol describes the process of harvesting crystals and preparing them for X-ray data collection at cryogenic temperatures.

Materials:

- Crystallization plates with crystals
- Cryo-loops
- Cryo-protectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol)
- Liquid nitrogen

Procedure:

- Prepare Cryo-protectant: Prepare a cryo-protectant solution by adding a cryo-agent (e.g., glycerol) to the reservoir solution in which the crystals grew.
- Harvest Crystal: Carefully open the crystallization well. Using a cryo-loop of appropriate size, gently scoop a single crystal from the drop.
- Cryo-soak: Quickly transfer the crystal-containing loop into a drop of the cryo-protectant solution for a few seconds to allow the cryo-protectant to replace the mother liquor around the crystal.
- Flash-cool: Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.
- Storage and Data Collection: Store the frozen crystal in liquid nitrogen until it is ready for data collection on an X-ray diffractometer.

By following these detailed protocols and utilizing the provided quantitative data, researchers can increase the likelihood of successfully obtaining high-quality crystals of the **APX879-FKBP12** complex, thereby facilitating the determination of its three-dimensional structure and advancing the development of novel antifungal agents.

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